

# Thermodynamic Properties of 2-Fluorothiophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluorothiophenol

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## Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-Fluorothiophenol** (2-FTP), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to a scarcity of extensive experimental data for this specific molecule, this document combines available physicochemical properties with a detailed exposition of the state-of-the-art computational and experimental methodologies used to determine the thermodynamic parameters of substituted thiophenols. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development by providing both foundational data and the theoretical and practical frameworks for its application.

## Introduction

**2-Fluorothiophenol** ( $C_6H_5FS$ ), a substituted aromatic thiol, is a significant building block in organic synthesis. Its reactivity and the properties of the resulting compounds are fundamentally governed by its thermodynamic characteristics. A thorough understanding of properties such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy is crucial for process optimization, reaction modeling, and predicting the stability and behavior of its derivatives. This guide summarizes the known physical properties and outlines the established experimental and computational protocols for determining a complete thermodynamic profile.

# Physicochemical and Thermodynamic Data

While comprehensive experimental thermodynamic data for **2-Fluorothiophenol** is not readily available in the literature, its basic physicochemical properties have been reported. For a more complete thermodynamic profile, computational chemistry methods are widely accepted and utilized.

## Reported Physicochemical Properties

The following table summarizes the available physical and chemical properties of **2-Fluorothiophenol**.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> FS	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	128.17 g/mol	<a href="#">[2]</a>
CAS Number	2557-78-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Clear colorless to light yellow liquid	<a href="#">[1]</a>
Boiling Point	61-62 °C at 35 mmHg	<a href="#">[3]</a> <a href="#">[4]</a>
Density	1.2 g/mL at 25 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Refractive Index (n <sup>20</sup> /D)	1.557	<a href="#">[3]</a> <a href="#">[4]</a>
Vapor Pressure	2.8 ± 0.3 mmHg at 25°C	

Note: The vapor pressure value is taken from a chemical supplier and should be considered as an estimate.

## Computationally Derived Thermodynamic Properties

Due to the lack of extensive experimental data, quantum chemical calculations are the most viable method for obtaining a comprehensive set of thermodynamic properties for **2-Fluorothiophenol**. Methods such as Gaussian-n (G2, G3) theories and Density Functional Theory (DFT) are routinely used for this purpose.[\[5\]](#)[\[6\]](#) The table below presents a

representative set of thermodynamic properties that could be obtained through such computational studies.

Thermodynamic Property	Symbol	Representative Value (Gas Phase)	Units
Standard Enthalpy of Formation	$\Delta H_f^\circ$	Value would be calculated	kJ/mol
Standard Gibbs Free Energy of Formation	$\Delta G_f^\circ$	Value would be calculated	kJ/mol
Standard Molar Entropy	$S^\circ$	Value would be calculated	J/(mol·K)
Molar Heat Capacity (constant pressure)	$C_p$	Value would be calculated	J/(mol·K)
S-H Bond Dissociation Enthalpy	BDE(S-H)	~340-350	kJ/mol

Note: The S-H Bond Dissociation Enthalpy is an estimate based on values for similar thiophenols and would be specifically calculated for **2-Fluorothiophenol** in a computational study.[5][7]

## Experimental Protocols for Thermodynamic Characterization

The following sections describe the primary experimental methodologies that would be employed to determine the thermodynamic properties of **2-Fluorothiophenol**.

### Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ( $\Delta H_f^\circ$ ) in the condensed phase is typically determined using rotating-bomb combustion calorimetry, which is particularly suited for sulfur-containing organic compounds.[8][9]

Methodology:

- A precisely weighed sample of **2-Fluorothiophenol** is placed in a quartz ampoule.
- The ampoule is placed in a platinum crucible inside a calorimetric bomb.
- The bomb is filled with a known pressure of pure oxygen and a small amount of distilled water to ensure complete combustion and to dissolve the acidic products.
- The bomb is placed in a calorimeter, and the initial temperature is monitored.
- The sample is ignited, and the temperature change of the calorimeter is recorded.
- The energy equivalent of the calorimeter is determined using a standard substance with a known heat of combustion (e.g., benzoic acid).
- After combustion, the contents of the bomb are analyzed to determine the extent of the reaction and to quantify the final products (e.g.,  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , HF,  $\text{H}_2\text{SO}_4$ ).
- The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the formation of acids.
- The standard enthalpy of formation is then derived using Hess's law.

## Vapor Pressure and Enthalpy of Sublimation/Vaporization

The enthalpy of sublimation ( $\Delta H_{\text{sub}}^\circ$ ) or vaporization ( $\Delta H_{\text{vap}}^\circ$ ) is crucial for converting condensed-phase enthalpies of formation to the gas phase. These can be determined by measuring the vapor pressure as a function of temperature. The Knudsen effusion method is suitable for compounds with low vapor pressures.[\[8\]](#)[\[10\]](#)

### Methodology:

- A small amount of the sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
- The cell is placed in a high-vacuum chamber.

- The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured at a constant temperature using a microbalance.
- The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation:  $P = (\Delta m / \Delta t) * (1/A) * \sqrt{(2\pi RT/M)}$  where  $P$  is the vapor pressure,  $\Delta m / \Delta t$  is the rate of mass loss,  $A$  is the area of the orifice,  $R$  is the ideal gas constant,  $T$  is the absolute temperature, and  $M$  is the molar mass of the effusing gas.
- The measurements are repeated at several temperatures.
- The enthalpy of sublimation or vaporization is then determined from the slope of a plot of  $\ln(P)$  versus  $1/T$ , according to the Clausius-Clapeyron equation.

## Computational Protocols for Thermodynamic Properties

Quantum chemical calculations provide a powerful and often necessary alternative to experiments for obtaining accurate thermodynamic data.[11][12][13]

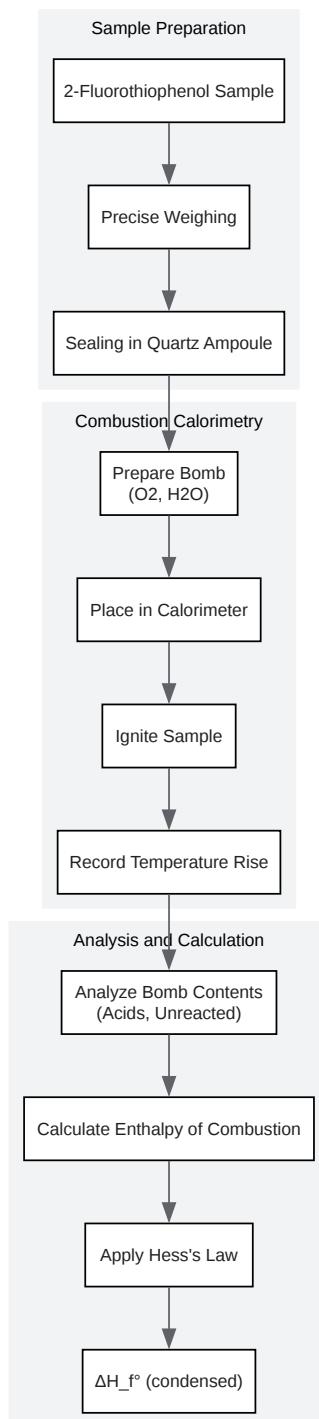
Methodology:

- Geometry Optimization: The 3D structure of the **2-Fluorothiophenol** molecule is optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).[14]
- Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. These are used to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
- Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory, such as a composite method like Gaussian-n (G3) or a coupled-cluster method (e.g., CCSD(T)).
- Calculation of Thermodynamic Properties:

- Enthalpy of Formation ( $\Delta H_f^\circ$ ): This is typically calculated using atomization or isodesmic reaction schemes.[8][14] In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the calculation. The enthalpy of reaction is calculated from the computed energies of the reactants and products, and the known experimental enthalpies of formation of the other species in the reaction are used to derive the enthalpy of formation of the target molecule.
- Heat Capacity (Cp) and Entropy (S°): These are calculated from the vibrational, translational, and rotational partition functions, which are obtained from the calculated vibrational frequencies and the optimized molecular geometry.[6]

## Visualizations

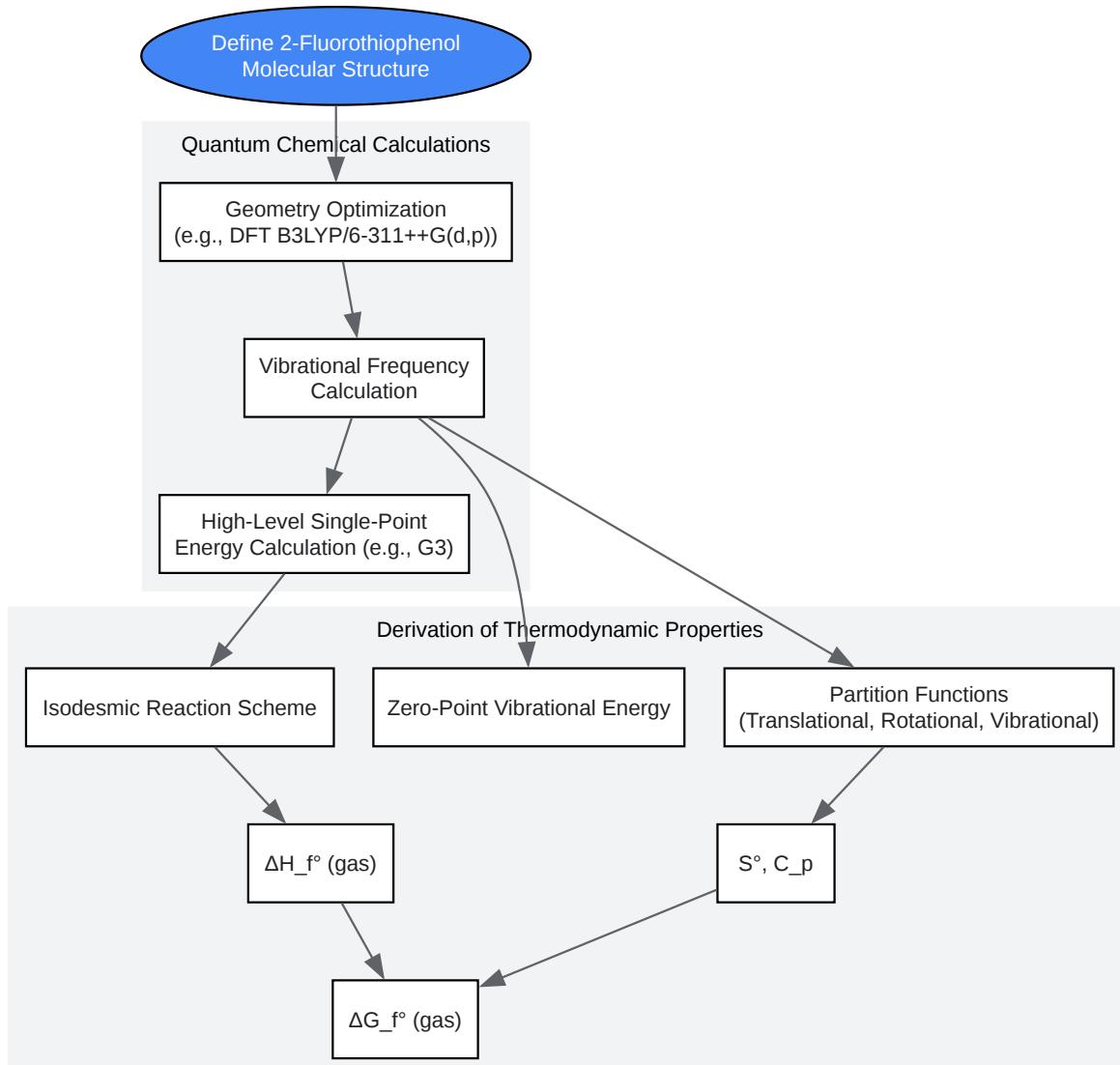
### Experimental Workflow for Enthalpy of Formation



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Caption: Workflow for the experimental determination of the enthalpy of formation.

## Computational Workflow for Thermodynamic Properties



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